molecular formula C21H12N2O2S B157447 Disperse yellow 65 (C.I. 671205) CAS No. 10116-20-8

Disperse yellow 65 (C.I. 671205)

Cat. No. B157447
CAS RN: 10116-20-8
M. Wt: 356.4 g/mol
InChI Key: LKJGCECFTMYNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disperse yellow 65 (C.I. 671205) is a synthetic dye that is widely used in the textile industry to color polyester and other synthetic fibers. It is a yellow powder that is soluble in organic solvents but insoluble in water. Disperse yellow 65 has been classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans.

Mechanism Of Action

Disperse yellow 65 exerts its toxic effects by inducing oxidative stress and DNA damage in cells. It has been shown to generate reactive oxygen species (ROS) that can cause lipid peroxidation and protein oxidation. It can also cause DNA damage by forming adducts with DNA bases and inducing strand breaks.

Biochemical And Physiological Effects

Disperse yellow 65 has been shown to cause a variety of biochemical and physiological effects in cells. It can induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It can also inhibit cell proliferation by inducing cell cycle arrest in the G2/M phase. Disperse yellow 65 has been shown to cause mitochondrial dysfunction and disrupt the electron transport chain, leading to decreased ATP production and increased ROS generation.

Advantages And Limitations For Lab Experiments

Disperse yellow 65 has several advantages as a model compound for studying the behavior of dyes in different types of materials. It is relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, its potential carcinogenicity and toxicity limit its use in certain types of experiments, particularly those involving human subjects.

Future Directions

There are several potential future directions for research on disperse yellow 65. One area of interest is the development of new methods for removing disperse dyes from wastewater. Another area of interest is the development of new materials that can effectively adsorb disperse dyes from contaminated water sources. Additionally, further research is needed to fully understand the mechanisms underlying the toxic effects of disperse yellow 65 and to identify potential strategies for mitigating these effects.

Synthesis Methods

Disperse yellow 65 is synthesized through a multi-step process that involves the reaction of 4-nitroaniline with 2-chloro-5-nitrobenzenesulfonic acid to form 2-chloro-5-nitrobenzenesulfonanilide. This compound is then reacted with sodium hydroxide to form the corresponding sodium salt, which is further reacted with 4-chloro-3-nitrobenzenesulfonic acid to form the final product, disperse yellow 65.

Scientific Research Applications

Disperse yellow 65 has been extensively studied for its potential applications in various fields of science. It has been used as a model compound for studying the adsorption behavior of dyes onto different types of materials. It has also been used as a probe molecule for studying the interaction of dyes with biomolecules such as proteins and DNA.

properties

CAS RN

10116-20-8

Product Name

Disperse yellow 65 (C.I. 671205)

Molecular Formula

C21H12N2O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)benzamide

InChI

InChI=1S/C21H12N2O2S/c24-20-14-9-5-11-16-18(14)19(23-26-16)13-8-4-10-15(17(13)20)22-21(25)12-6-2-1-3-7-12/h1-11H,(H,22,25)

InChI Key

LKJGCECFTMYNBD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C5C3=NSC5=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C5C3=NSC5=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.